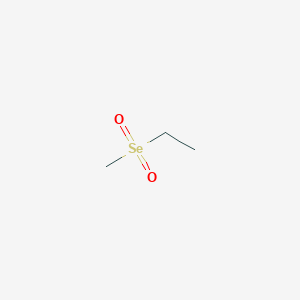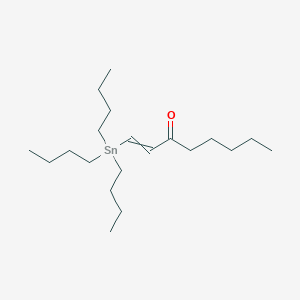
1-(Tributylstannyl)oct-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Tributylstannyl)oct-1-en-3-one is an organotin compound with the molecular formula C20H40OSn. It is a derivative of oct-1-en-3-one, where a tributylstannyl group is attached to the first carbon atom. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-(Tributylstannyl)oct-1-en-3-one can be synthesized through several methods. One common approach involves the stannylation of oct-1-en-3-one using tributylstannane in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature, and may require a solvent like tetrahydrofuran (THF) to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale stannylation processes, where the reaction parameters are optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
1-(Tributylstannyl)oct-1-en-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into simpler hydrocarbons or other reduced forms.
Substitution: The tributylstannyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alkanes or alcohols. Substitution reactions can result in various organotin compounds or other functionalized derivatives .
Aplicaciones Científicas De Investigación
1-(Tributylstannyl)oct-1-en-3-one has diverse applications in scientific research:
Biology: The compound’s organotin moiety makes it useful in studying the biological activity of organotin compounds, including their potential as antifouling agents and biocides.
Medicine: Research explores its potential in drug development, particularly in designing organotin-based pharmaceuticals with unique therapeutic properties.
Mecanismo De Acción
The mechanism of action of 1-(Tributylstannyl)oct-1-en-3-one involves its interaction with molecular targets through its stannyl group. The compound can form covalent bonds with nucleophilic sites in biological molecules, leading to various biochemical effects. The pathways involved may include inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways .
Comparación Con Compuestos Similares
Similar Compounds
Oct-1-en-3-one: A ketone analog of 1-(Tributylstannyl)oct-1-en-3-one, lacking the stannyl group.
1-Octen-3-ol: An alcohol analog used by mosquitoes as an odor cue.
Methyl vinyl ketone: A related enone with different reactivity and applications.
Uniqueness
This compound is unique due to its stannyl group, which imparts distinct chemical reactivity and biological activity. This makes it valuable in synthetic chemistry and various research fields, distinguishing it from other similar compounds .
Propiedades
Número CAS |
107352-54-5 |
|---|---|
Fórmula molecular |
C20H40OSn |
Peso molecular |
415.2 g/mol |
Nombre IUPAC |
1-tributylstannyloct-1-en-3-one |
InChI |
InChI=1S/C8H13O.3C4H9.Sn/c1-3-5-6-7-8(9)4-2;3*1-3-4-2;/h2,4H,3,5-7H2,1H3;3*1,3-4H2,2H3; |
Clave InChI |
IICBBNNKVLGRAP-UHFFFAOYSA-N |
SMILES canónico |
CCCCCC(=O)C=C[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


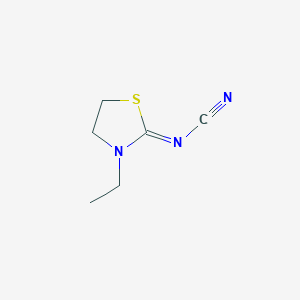

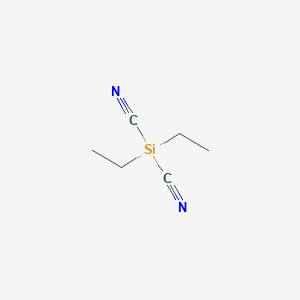
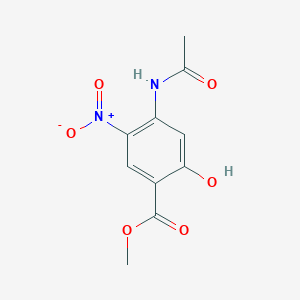
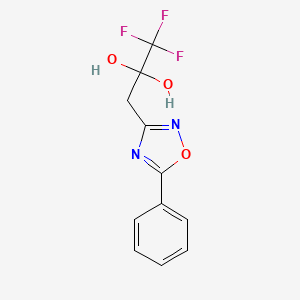
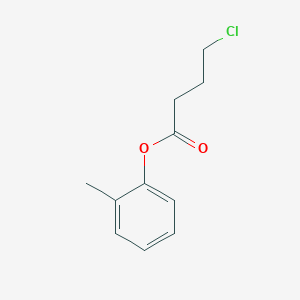

![[1,1'-Biphenyl]-2-carboxaldehyde, 2'-acetyl-](/img/structure/B14338219.png)

![(4-{[(4-Methoxyphenyl)methyl]sulfanyl}-1-methyl-1H-imidazol-5-yl)methanol](/img/structure/B14338228.png)
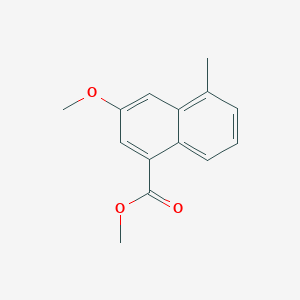
![Pyridine, 4-[2-(octylsulfinyl)ethyl]-](/img/structure/B14338239.png)
